2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride

Medicinal Chemistry Cardiac Safety Structure-Activity Relationship

2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride (CAS 28936-99-4) is a spirohydantoin derivative belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class of pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3). Structurally, it features an N-benzyl substituent on the piperidine ring and an N-acetic acid group on the hydantoin ring, a modification critical for modulating off-target activity.

Molecular Formula C16H20ClN3O4
Molecular Weight 353.8 g/mol
CAS No. 28936-99-4
Cat. No. B1383500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride
CAS28936-99-4
Molecular FormulaC16H20ClN3O4
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)N(C(=O)N2)CC(=O)O)CC3=CC=CC=C3.Cl
InChIInChI=1S/C16H19N3O4.ClH/c20-13(21)11-19-14(22)16(17-15(19)23)6-8-18(9-7-16)10-12-4-2-1-3-5-12;/h1-5H,6-11H2,(H,17,23)(H,20,21);1H
InChIKeyKFHVCGKXVZWLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride (CAS 28936-99-4) for PHD Inhibition Research


2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride (CAS 28936-99-4) is a spirohydantoin derivative belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class of pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) [1]. Structurally, it features an N-benzyl substituent on the piperidine ring and an N-acetic acid group on the hydantoin ring, a modification critical for modulating off-target activity [2]. This compound is primarily utilized as a research tool in medicinal chemistry for studying the structure-activity relationships (SAR) of PHD inhibitors, particularly for therapeutic applications in anemia.

Why Simple Substitution Fails: The Critical Role of the N-Acetic Acid Moiety in 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride


Generic substitution within the spirohydantoin PHD inhibitor class is not possible due to profound differences in off-target liability profiles. The core spirohydantoin scaffold is known to exhibit potent inhibition of the hERG potassium channel, a critical cardiac safety concern [1]. The systematic introduction of an acidic functionality, specifically a carboxylic acid group at the N-3 position of the hydantoin ring as found in the target compound, is a proven medicinal chemistry strategy to successfully mitigate this hERG off-target activity [2]. Therefore, analogs lacking this specific acidic group, such as the non-acetic acid parent scaffold (8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, CAS 28936-94-9) or other non-acidic N-substituted variants, are expected to have a significantly poorer cardiac safety profile, making CAS 28936-99-4 a non-interchangeable chemical probe for studying this specific pharmacophore optimization.

Quantitative Differentiation Guide: Evidence for Selecting 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride Over Close Analogs


Mitigation of hERG Potassium Channel Off-Target Activity via N-Acetic Acid Introduction

The primary differentiation of the target compound over non-acidic spirohydantoin analogs is its expected reduction in hERG channel inhibition, a key off-target toxicity. The SAR study by Vachal et al. established that introducing a carboxylic acid group at the hydantoin N-3 position effectively mitigates the potent hERG binding observed in the initial spirohydantoin leads [1]. While the target compound's exact hERG IC50 value is not explicitly reported in the identified source, the class-level SAR clearly shows that the presence of this acid group is the primary structural determinant for achieving a safer hERG profile. In the spirohydantoin series, the unsubstituted or non-acidic core scaffold exhibited significant hERG liability, which was the key problem solved by this modification during the development of the clinical candidate FG-2216 [2].

Medicinal Chemistry Cardiac Safety Structure-Activity Relationship hERG inhibition

Structural Differentiation from Parent Scaffold for Targeted Acid-Dependent Pharmacokinetic Profiling

The target compound's carboxylic acid group fundamentally alters its physicochemical and ADME profile compared to non-acidic spirohydantoin analogs like 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 28936-94-9). The acid form imparts higher aqueous solubility at physiological pH, a lower logD value, and potentially different plasma protein binding characteristics [1]. While specific experimental logD and solubility values for this compound are not directly available in the primary source, the class-level SAR indicated that carboxylic acid incorporation was critical for achieving an optimal PK/PD profile, enabling efficacious, short-acting PHD1-3 inhibition in vivo [2]. This is in direct contrast to the highly lipophilic non-acidic core scaffold, which would likely exhibit poor solubility and a suboptimal pharmacokinetic profile, limiting its utility as an in vivo probe.

Drug Metabolism Physicochemical Properties ADME Pharmacokinetics

Chemical Tractability and Synthetic Accessibility as a Comparative Advantage

The spirohydantoin scaffold, including the key C-N coupling at the hydantoin N-3 position needed to install the acetic acid group, presented significant synthetic challenges [1]. The development of new high-throughput experimentation (HTE) conditions for C-N coupling was a critical breakthrough that enabled the full SAR analysis of this pharmacophore and the synthesis of compounds like CAS 28936-99-4 [2]. This established synthetic route provides an advantage over analogous scaffolds where such coupling remains intractable. The availability of this compound from specialized vendors, synthesized using established methods, ensures reliable and scalable access for research, unlike more synthetically challenging analogs [1].

Synthetic Chemistry C-N Coupling Chemical Tractability SAR Exploration

High-Value Application Scenarios for 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride in Drug Discovery


Use as a Calibration Standard in PHD2 Enzyme Inhibition Assays to Confirms Structure-Activity Relationships

This compound serves as an essential SAR probe for calibrating PHD2 inhibition assays where the negative impact of hERG off-target activity must be structurally excluded. By comparing its activity profile with that of non-acidic spirohydantoins (e.g., CAS 28936-94-9), researchers can directly link the carboxylic acid group to both maintained on-target PHD potency and reduced hERG binding, validating the core pharmacophore optimization strategy [1].

In Vivo Pharmacokinetic Control Compound for Spirohydantoin-Based PHD Inhibitors

Due to its acid-driven improvement in solubility and ADME properties over the parent spirohydantoin scaffold [2], this compound can be utilized as a control in in vivo pharmacokinetic studies. Its profile allows for the discrimination between PK issues arising from the spirohydantoin core and those modulated by the critical N-3 substitution, a key step in candidate selection for anemia therapy development [1].

Reference Compound for Studying Cardiac Safety in HIF-PHD Inhibitor Lead Optimization

In drug discovery programs focused on HIF-PHD pathway modulation, the target compound is an ideal reference standard for early cardiac safety profiling. It embodies the key molecular design principle—acid incorporation—that successfully decoupled target inhibition from hERG channel blockade [1]. It can be used as a benchmark in comparative hERG liability screens for new chemical entities designed from the same spirohydantoin template.

Quote Request

Request a Quote for 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.